Amphethinile
Overview
Description
Amphethinile, also known as 2-amino-3-cyano-5-(phenylthio)indole or ICI 134154 , is a compound that has been used for research and development . Its molecular formula is C15H11N3S and its molecular weight is 265.333 . It is a chiral compound with no defined stereocenters .
Molecular Structure Analysis
Amphethinile’s molecular structure is based on the β-phenylethylamine core structure . The structure of Amphethinile includes a cyano group (C#N), an amino group (NH2), and a phenylthio group (Ph-S-) attached to an indole ring .
Scientific Research Applications
Interaction with Tubulin
Amphethinile is known to inhibit tubulin assembly in vitro. It has the ability to displace colchicine from tubulin, causing a stimulation in GTPase activity. The affinity constant for the association of amphethinile with tubulin has been determined, suggesting it belongs to a class of agents sharing a common binding site with colchicine on the tubulin molecule (McGown & Fox, 1989).
Comparison with Other Anti-Mitotic Agents
Amphethinile, alongside combretastatin A4, shows similarity to colchicine in their interactions with purified tubulin. All these agents inhibit tubulin assembly at similar levels and share comparable affinity constants for tubulin. Despite structural differences, computer graphic techniques show that the ring systems of these agents are superimposable, indicating a potentially significant role in their efficient binding to tubulin (McGown & Fox, 1989).
Pre-Clinical Studies
Amphethinile has been shown to induce a G2/M block in murine leukemia cells in vitro and is equally toxic to both parental and daunorubicin-resistant P388 cells. This resistance mechanism, related to decreased drug accumulation in vincristine and vinblastine, is less pronounced for amphethinile, suggesting a different cell sensitivity profile compared to other anti-mitotic agents (McGown, Ewen, Smith, & Fox, 1988).
Phase I Clinical Trial
A Phase I study of amphethinile, primarily used as an anti-cancer agent, revealed significant toxic effects at higher doses, including nausea, vomiting, and lethargy. Neutropenia and alopecia occurred in patients with the highest drug exposure. The trial indicated limitations in achieving a consistently high enough area under the curve (AUC) for cytotoxic effects without encountering dose-limiting toxicities, suggesting challenges in its clinical application (Smith et al., 1988).
Pharmacokinetically Guided Dose Escalation
Pharmacokinetically guided dose escalation (PGDE) strategies, including amphethinile, have been developed to expedite early clinical trials of new anticancer agents. While beneficial, these strategies have encountered challenges, underscoring the need for optimal deployment of pharmacological information in future studies (Graham & Workman, 1992).
Safety And Hazards
When handling Amphethinile, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-amino-5-phenylsulfanyl-1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c16-9-13-12-8-11(6-7-14(12)18-15(13)17)19-10-4-2-1-3-5-10/h1-8,18H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNIUFUSFGYJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)NC(=C3C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238614 | |
Record name | Amphethinile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amphethinile | |
CAS RN |
91531-98-5 | |
Record name | Amphethinile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amphethinile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMPHETHINILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC773C3LTD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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